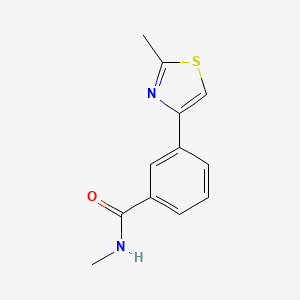

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

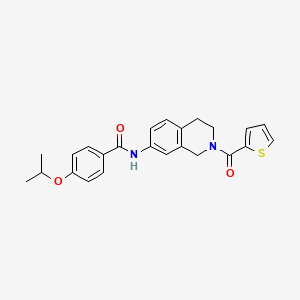

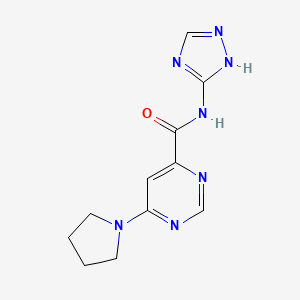

“N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide” is a compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups . Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

Thiazoles have been synthesized with variable substituents as target structures, and evaluated for their biological activities . The synthesis of compounds containing the thiazole ring has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Supramolecular Gelators

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide derivatives have been researched for their potential as supramolecular gelators. For example, certain derivatives displayed stable gelation behavior towards ethanol/water and methanol/water mixtures. These findings highlight the importance of methyl functionality and non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Anticancer Properties

Some benzamide derivatives have shown promise in anticancer research. For instance, specific derivatives exhibited significant anticancer activity against multiple cancer cell lines, with some showing higher efficacy than reference drugs (Ravinaik et al., 2021).

Efficient Synthesis Methods

The compound has also been a focus in studies exploring efficient synthesis methods. Microwave irradiation, for instance, has been used for the cleaner and faster synthesis of certain derivatives, highlighting advancements in synthesis techniques (Saeed, 2009).

Antifungal Agents

Derivatives of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide have been investigated as potential antifungal agents. This research includes the synthesis and evaluation of various derivatives for their antifungal properties (Narayana et al., 2004).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of thiazole-based benzamides. Various synthesized compounds have been screened for antibacterial and antifungal activities, revealing potential applications in combating microbial infections (Desai et al., 2016).

Metal Complexes Formation

The compound's derivatives have been used in studies focusing on the formation of metal complexes, which can have various applications in chemical research and potentially in material sciences (Adhami et al., 2012).

Antimicrobial Activity

Further research includes synthesizing and testing the antimicrobial activity of thiazole derivatives. This includes studies on new compounds that have shown significant growth inhibitory effects against pathogenic strains, which could have implications for the development of new antimicrobial agents (Bikobo et al., 2017).

Anticancer and Molecular Docking Studies

Other research areas involve synthesizing novel compounds with anticancer properties and conducting molecular docking studies to understand their mechanisms. These studies include evaluating synthesized compounds against various cancer cell lines and exploring their potential as oral drug candidates (Tiwari et al., 2017).

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure-activity relationship of bioactive molecules, including “N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide”, to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name |

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-14-11(7-16-8)9-4-3-5-10(6-9)12(15)13-2/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYMTJMGMIKOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2430881.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2430883.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)